Ethyl benzyl succinate

Übersicht

Beschreibung

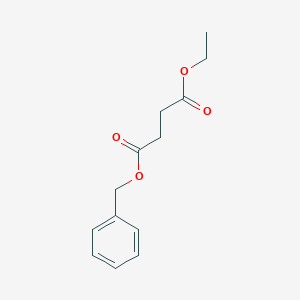

Ethyl benzyl succinate is an organic compound that belongs to the class of esters. It is derived from succinic acid, which is a dicarboxylic acid. The compound is characterized by the presence of an ethyl group and a benzyl group attached to the succinate backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl benzyl succinate can be synthesized through the esterification of succinic acid with ethanol and benzyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to isolate the product. The use of advanced catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl benzyl succinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzyl succinic acid and other oxidation products.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Benzyl succinic acid and other carboxylic acids.

Reduction: Benzyl alcohol and ethyl alcohol derivatives.

Substitution: Various substituted esters and amides.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

Ethyl benzyl succinate serves as a valuable intermediate in organic synthesis. It can be utilized in the preparation of various esters and other organic compounds due to its reactivity:

- Synthesis of Perfumes and Flavoring Agents : this compound is used as a synthetic perfume component and food additive. It acts as a solvent for berry essences and fruit-type spices, enhancing flavor profiles in food products .

- Organic Synthesis : The compound is employed as a reagent in organic synthesis pathways, particularly in producing other esters or complex molecules .

Case Study: Synthesis Optimization

A study focused on optimizing the synthesis process of diethyl succinate using ionic liquids as catalysts demonstrated high yields and selectivity. The method involved reacting succinic acid with ethanol under controlled conditions, showcasing the efficiency of this compound derivatives in industrial applications .

Biomedical Applications

Recent research indicates potential biomedical applications for this compound:

- Anti-inflammatory Properties : Ethyl 2-succinate-anthraquinone, a derivative of this compound, has shown promise in attenuating inflammatory responses and oxidative stress by regulating the NLRP3 signaling pathway . This suggests that related compounds may have therapeutic potential.

Case Study: In Vivo Studies

In vivo studies demonstrated that compounds derived from this compound exhibited significant anti-inflammatory effects in animal models, highlighting their potential for developing new anti-inflammatory drugs.

Industrial Applications

In addition to its chemical and biomedical uses, this compound finds applications across various industries:

- Plastics and Coatings : this compound can be used as a plasticizer or additive in coatings, enhancing flexibility and durability .

- Biodegradable Materials : Research into biodegradable alternatives to traditional plastics has identified poly(butylene succinate) as a promising material derived from succinic acid, which can be synthesized using precursors like this compound .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Synthetic Chemistry | Perfumes & Flavoring Agents | Enhances flavor profiles |

| Organic Synthesis | Serves as a versatile reagent | |

| Biomedical | Anti-inflammatory agents | Potential for therapeutic development |

| Industrial | Plasticizers & Coatings | Improves material properties |

| Biodegradable Plastics | Reduces environmental impact |

Wirkmechanismus

The mechanism of action of ethyl benzyl succinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can modulate cellular processes, including signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Vergleich Mit ähnlichen Verbindungen

Ethyl benzyl succinate can be compared with other similar compounds, such as:

Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

Ethyl phenyl succinate: Similar structure but with a phenyl group instead of a benzyl group.

Diethyl succinate: Contains two ethyl groups instead of one ethyl and one benzyl group.

Uniqueness: this compound is unique due to the presence of both an ethyl group and a benzyl group, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications.

Biologische Aktivität

N-Methylcyclohexylamine (NMCHA) is a cyclic amine with potential applications in various fields, including pharmaceuticals and chemical synthesis. This article explores its biological activity, including its pharmacological effects, toxicity, and potential therapeutic uses based on diverse research findings.

N-Methylcyclohexylamine has the molecular formula and is classified as a secondary amine. It is structurally related to cyclohexylamine, differing by the presence of a methyl group attached to the nitrogen atom. Its unique structure contributes to its biological properties.

Antimicrobial Properties

Research indicates that NMCHA exhibits antimicrobial activity against various bacterial strains. A study demonstrated that compounds similar to NMCHA showed significant inhibition of bacterial growth, suggesting potential applications in developing antimicrobial agents . The mechanism of action may involve disrupting bacterial cell membranes or inhibiting critical metabolic pathways.

Neuropharmacological Effects

NMCHA has been investigated for its effects on the central nervous system. Preliminary studies suggest that it may influence neurotransmitter systems, particularly through interactions with monoamine oxidase (MAO) enzymes. Inhibition of these enzymes can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial in mood regulation and cognitive functions .

Table 1: Summary of Neuropharmacological Effects of NMCHA

| Effect | Mechanism of Action | Reference |

|---|---|---|

| MAO Inhibition | Increases serotonin and dopamine | |

| Potential Antidepressant | Modulates neurotransmitter levels |

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of NMCHA. The U.S. Environmental Protection Agency (EPA) has published provisional peer-reviewed toxicity values for NMCHA, indicating that while it exhibits some toxic effects at high concentrations, its risk profile remains manageable when used appropriately .

Table 2: Toxicity Profile of N-Methylcyclohexylamine

| Endpoint | Value | Reference |

|---|---|---|

| Acute Oral Toxicity | LD50 > 2000 mg/kg | |

| Skin Irritation | Moderate irritation | |

| Eye Irritation | Severe irritation |

Case Studies

- Neuroprotective Effects : A case study involving NMCHA highlighted its potential neuroprotective effects in models of neurodegenerative diseases. The compound demonstrated the ability to reduce oxidative stress markers and improve cognitive function in animal models .

- Antidepressant Activity : Another study focused on NMCHA's role in alleviating symptoms of depression in rodent models. Results indicated significant improvements in behavior tests associated with anxiety and depression, supporting its use as a potential antidepressant .

Eigenschaften

IUPAC Name |

4-O-benzyl 1-O-ethyl butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-2-16-12(14)8-9-13(15)17-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWTXNMQOXXVRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00335985 | |

| Record name | Ethyl benzyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106478-00-6 | |

| Record name | Ethyl benzyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.